molecular formula C23H27N3O6 B135772 Ergonovine maleate CAS No. 129-51-1

Ergonovine maleate

Cat. No.: B135772
CAS No.: 129-51-1
M. Wt: 441.5 g/mol
InChI Key: YREISLCRUMOYAY-BTJKTKAUSA-N
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Description

Ergonovine maleate, also known as ergometrine maleate, is an ergot alkaloid used primarily in the medical field to induce uterine contractions and control postpartum hemorrhage. It is derived from the ergot fungus, which grows on rye and related plants. The compound has a molecular formula of C19H23N3O2·C4H4O4 and a molar mass of 441.48 g/mol .

Scientific Research Applications

Ergonovine maleate has several scientific research applications:

Mechanism of Action

Safety and Hazards

Ergonovine Maleate can cause high blood pressure, vomiting, seizures, headache, and low blood pressure . Other serious side effects include ergotism . Overexposure to this compound by pregnant women may cause abortion or fetal harm .

Future Directions

Ergonovine Maleate has been used in combination with other drugs for the treatment of postpartum haemorrhage . It has been found to effectively reduce the amount and duration of postpartum haemorrhage, improve the coagulation state of the body, and maintain the stability of hemodynamics, without increasing adverse reactions .

Biochemical Analysis

Biochemical Properties

Ergonovine maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the smooth muscle tissue by stimulating alpha-adrenergic and serotonin receptors . These interactions lead to the contraction of uterine and vascular smooth muscles . Additionally, this compound inhibits the release of endothelial-derived relaxation factors, further promoting vasoconstriction . The compound’s interaction with these receptors and inhibition of relaxation factors are crucial for its therapeutic effects in controlling bleeding and inducing uterine contractions .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In uterine smooth muscle cells, it increases the force and frequency of contractions, which is essential for controlling postpartum hemorrhage . The compound also influences cell signaling pathways by stimulating alpha-adrenergic and serotonin receptors, leading to increased intracellular calcium levels and subsequent muscle contraction . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in smooth muscle contraction . These cellular effects are vital for the compound’s role in obstetric medicine.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha-adrenergic and serotonin receptors on smooth muscle cells . This binding triggers a cascade of intracellular events, including the activation of G-proteins and the release of intracellular calcium . The increased calcium levels lead to the activation of myosin light-chain kinase, which phosphorylates myosin and promotes muscle contraction . Additionally, this compound inhibits the release of endothelial-derived relaxation factors, enhancing its vasoconstrictive effects . These molecular interactions are fundamental to the compound’s ability to induce uterine contractions and control bleeding.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is rapidly absorbed and exerts its effects within minutes of administration . Its action persists maximally for about one hour and gradually lessens over several hours . This compound is metabolized and eliminated relatively quickly, primarily through the liver and bile . Long-term studies have shown that prolonged use of this compound can lead to adverse effects such as gangrene and other severe complications . These temporal effects are crucial for understanding the compound’s pharmacokinetics and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In cows and mares, doses of up to 5 mg per animal are administered intravenously or intramuscularly to control postpartum uterine hemorrhage . In smaller animals such as ewes, goats, and sows, doses range from 0.5 to 1 mg per animal . Higher doses of this compound can lead to toxic effects, including severe vasoconstriction and tissue necrosis . These dosage-dependent effects highlight the importance of careful dosing and monitoring in both veterinary and human medicine.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4 . This metabolism leads to the formation of various metabolites, which are then excreted through the bile . The metabolic pathways of this compound are essential for its clearance from the body and its overall pharmacokinetic profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is rapidly absorbed after oral or intramuscular administration and is distributed to target tissues such as the uterus and blood vessels . It interacts with transporters and binding proteins that facilitate its localization and accumulation in these tissues . The transport and distribution of this compound are critical for its therapeutic efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is primarily within the smooth muscle cells of the uterus and blood vessels . The compound’s activity is directed by its binding to alpha-adrenergic and serotonin receptors on the cell membrane . These interactions lead to the activation of intracellular signaling pathways that promote muscle contraction . The subcellular localization of this compound is essential for its function in inducing uterine contractions and controlling bleeding .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ergonovine maleate can be synthesized from lysergic acid, which is obtained from the ergot fungus. The synthesis involves several steps, including the formation of lysergic acid amide, followed by its reduction and subsequent reaction with maleic acid to form this compound .

Industrial Production Methods

Industrial production of this compound involves the cultivation of the ergot fungus under controlled conditions to produce lysergic acid. The lysergic acid is then chemically converted to this compound through a series of reactions, including amide formation and reduction .

Chemical Reactions Analysis

Types of Reactions

Ergonovine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ergonovine maleate is unique in its specific application for controlling postpartum hemorrhage and its ability to induce uterine contractions effectively. Unlike ergotamine, which is primarily used for migraines, this compound’s primary use is in obstetrics .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ergonovine maleate involves the condensation of ergotamine with maleic acid to form the maleate salt of Ergonovine.", "Starting Materials": ["Ergotamine", "Maleic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water"], "Reaction": [ "1. Ergotamine is dissolved in methanol and hydrochloric acid is added to the solution.", "2. The solution is refluxed for several hours to convert ergotamine to ergonovine.", "3. The solution is cooled and the resulting precipitate is filtered and washed with water.", "4. Maleic acid is dissolved in water and sodium hydroxide is added to adjust the pH to approximately 7.", "5. The ergonovine precipitate is added to the maleic acid solution and the mixture is heated to dissolve the precipitate.", "6. The solution is cooled and the resulting Ergonovine maleate precipitate is filtered and washed with water.", "7. The product is dried and purified by recrystallization from water." ] }

CAS No.

129-51-1

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YREISLCRUMOYAY-BTJKTKAUSA-N

Isomeric SMILES

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O

SMILES

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

129-51-1

Pictograms

Acute Toxic

Synonyms

(8β)-9,10-Didehydro-N-[(1S)-2-hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide (2Z)-2-Butenedioate;  9,10-Didehydro-N-((S)-2-hydroxy-1-methylethyl)-_x000B_6-methylergoline-8β-carboxamide Maleate;  N-[(S)-2-Hydroxy-1-methylethyl]_x000B_lysergamide Maleate;  D-L

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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